

Biochemical properties of acid citrate dextrose solution in blood preservation.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid citrate dextrose

Cat. No.: B081477

[Get Quote](#)

An In-depth Technical Guide on the Biochemical Properties of **Acid Citrate Dextrose** Solution in Blood Preservation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the biochemical properties of **Acid Citrate Dextrose** (ACD) solution and its critical role in the preservation of whole blood and its components. This document details the solution's formulation, its mechanism of action, and the significant biochemical alterations that occur during storage. Quantitative data is presented in structured tables, key experimental methodologies are described in detail, and crucial biochemical pathways and workflows are visualized to facilitate a deeper understanding.

Introduction to Acid Citrate Dextrose (ACD) Solution

Acid Citrate Dextrose (ACD) is a sterile anticoagulant solution integral to blood banking and transfusion medicine.^{[1][2]} Developed in 1943 by Loutit et al., it represented a significant advancement in blood preservation technology, extending the viable storage period of whole blood to 21 days.^[3] Its formulation is meticulously designed to prevent coagulation while supporting the metabolic needs of red blood cells (RBCs) to maintain their function and integrity during storage.^{[4][5]}

Formulation and Mechanism of Action

ACD solution is available in two standard formulations, designated Solution A (ACD-A) and Solution B (ACD-B), with differing concentrations of their constituent components.[\[1\]](#)[\[3\]](#)

Table 1: Composition of ACD Solutions[\[1\]](#)[\[3\]](#)[\[4\]](#)

Component	ACD-A (g/1000 mL)	ACD-B (g/1000 mL)
Citric Acid (anhydrous)	7.3	4.4
Sodium Citrate (dihydrate)	22.0	13.2
Dextrose (monohydrate)	24.5	14.7

The biochemical activity of ACD solution is a concert of its three components:

- Citrate: The primary anticoagulant, citrate, functions by chelating ionized calcium in the blood.[\[2\]](#)[\[6\]](#) Calcium is an indispensable cofactor in the enzymatic cascade of blood coagulation. By binding to calcium and forming a non-ionized calcium-citrate complex, citrate effectively halts the coagulation process.[\[2\]](#)[\[7\]](#)
- Dextrose: This simple sugar serves as the primary energy substrate for red blood cells.[\[1\]](#)[\[6\]](#) RBCs, lacking mitochondria, are entirely dependent on glycolysis to generate Adenosine Triphosphate (ATP). ATP is vital for maintaining the structural integrity of the cell membrane, powering ion pumps, and preserving the biconcave shape necessary for microcirculatory passage.
- Citric Acid: The inclusion of citric acid imparts an acidic pH to the solution, which helps to prevent the caramelization of dextrose during autoclaving.[\[3\]](#)[\[5\]](#) This acidic environment also initially slows the rate of glycolysis, preventing a rapid and damaging drop in pH due to lactic acid accumulation in the early stages of storage.

Key Biochemical Changes During Blood Storage

The storage of blood in ACD solution induces a series of well-characterized biochemical and morphological changes, collectively termed the "storage lesion."[\[8\]](#)[\[9\]](#) These alterations progressively impact the quality and efficacy of the stored blood.

Red Blood Cell Metabolism and Viability

The central aim of blood preservation is to sustain the viability and functionality of red blood cells. This is intrinsically linked to the cell's capacity to maintain adequate levels of ATP and 2,3-diphosphoglycerate (2,3-DPG).

- ATP Depletion: ATP is fundamental for RBC membrane stability and function. Over the storage period, ATP concentrations steadily decline as glycolytic activity wanes.[\[10\]](#) This energy deficit leads to alterations in the RBC membrane, resulting in increased fragility and morphological changes.
- 2,3-DPG Depletion: 2,3-diphosphoglycerate is a critical allosteric effector that modulates the oxygen affinity of hemoglobin. A decrease in 2,3-DPG levels, a hallmark of the storage lesion, leads to a "left shift" in the oxygen-hemoglobin dissociation curve, signifying an increased affinity of hemoglobin for oxygen and consequently, impaired oxygen release to the tissues.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- pH Decrease: The metabolic activity of stored RBCs, though slowed, continues to produce lactic acid, leading to a gradual decrease in the pH of the unit.[\[13\]](#) This increasingly acidic environment further inhibits key glycolytic enzymes, exacerbating the decline in ATP and 2,3-DPG synthesis.
- Hemolysis: The progressive degradation of the RBC membrane throughout storage leads to hemolysis, the release of free hemoglobin into the plasma.[\[14\]](#) The level of hemolysis is a critical quality indicator for stored blood, with established limits to ensure transfusion safety.[\[14\]](#)[\[15\]](#)

Table 2: Summary of Quantitative Biochemical Changes in ACD-A Stored Blood (1-6°C)

Storage Duration (Days)	ATP Levels (% of initial)	2,3-DPG Levels (% of initial)	Plasma pH	Hemolysis (%)
0	100	100	~7.0	<0.1
7	~90	~50	~6.9	~0.2
14	~80	~20	~6.8	~0.4
21	~70	<10	~6.7	<0.8

Note: These values are approximations and can be influenced by donor variability and processing methods.

Experimental Protocols

Measurement of Red Blood Cell ATP

Principle: The quantification of ATP in red blood cells is commonly performed using a luciferin-luciferase bioluminescence assay. The enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The intensity of this emitted light is directly proportional to the ATP concentration.[16][17]

Methodology:

- **Sample Preparation:**
 - An aliquot of the stored blood is obtained.
 - Red blood cells are lysed to release intracellular ATP, typically using a hypotonic buffer or a commercial lysing agent.
 - The resulting lysate is diluted to ensure the ATP concentration falls within the linear range of the assay.
- **Assay Procedure:**
 - A standard curve is generated using known concentrations of ATP.

- The luciferin-luciferase reagent is added to both the standards and the prepared samples.
- Light emission is immediately quantified using a luminometer.
- Data Analysis:
 - A standard curve is plotted with light intensity as a function of ATP concentration.
 - The ATP concentration in the samples is determined by interpolating their luminescence values on the standard curve.
 - Results are typically normalized to the hemoglobin concentration and expressed as $\mu\text{mol/g Hb}$.[\[18\]](#)

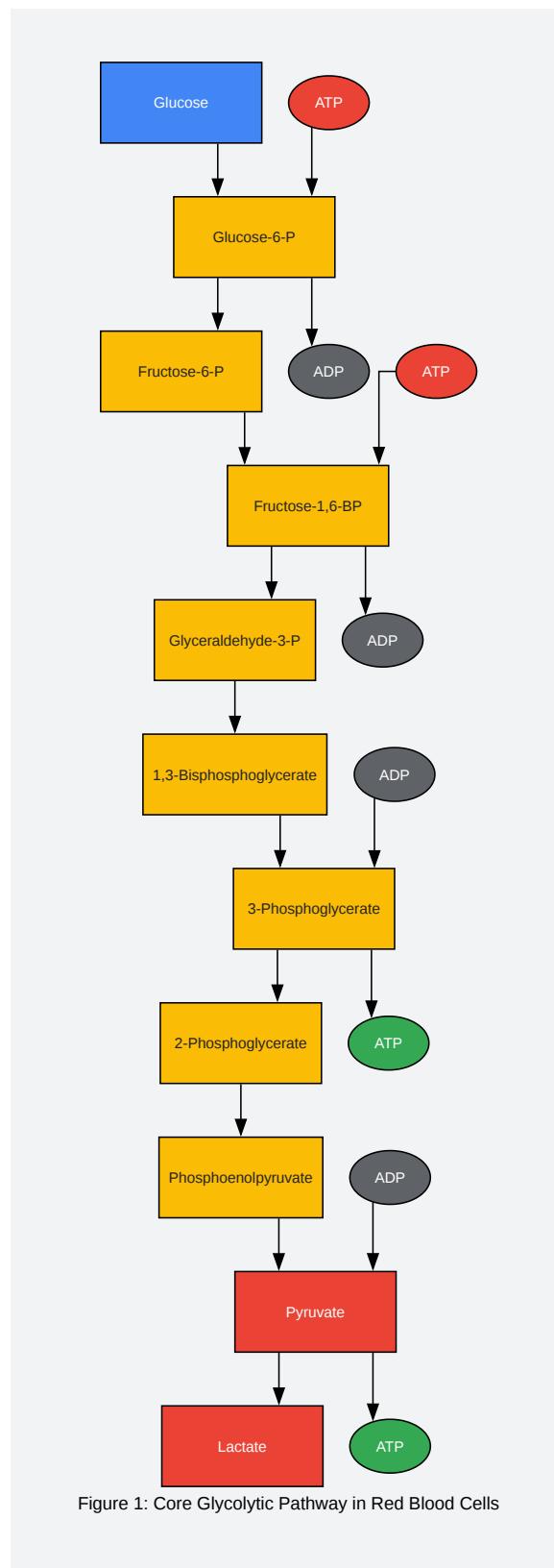
Measurement of Red Blood Cell 2,3-DPG

Principle: The concentration of 2,3-DPG is determined via an enzymatic assay. This method involves a series of coupled enzymatic reactions that culminate in the oxidation of NADH to NAD⁺. The corresponding decrease in absorbance at 340 nm is directly proportional to the initial amount of 2,3-DPG in the sample.[\[19\]](#)

Methodology:

- Sample Preparation:
 - Proteins in the RBC lysate are precipitated using an acid (e.g., perchloric or trichloroacetic acid) to extract 2,3-DPG.
 - The acidic extract is then neutralized.
- Assay Procedure:
 - The assay mixture contains the necessary enzymes (e.g., phosphoglycerate mutase, 2,3-diphosphoglycerate phosphatase) and cofactors, including NADH.
 - The reaction is initiated by the addition of the neutralized sample extract.
 - The change in absorbance at 340 nm is monitored over time with a spectrophotometer.

- Data Analysis:
 - The 2,3-DPG concentration is calculated based on the change in absorbance, utilizing the molar extinction coefficient of NADH.
 - Results are often expressed as $\mu\text{mol/g Hb}$.


Measurement of Hemolysis

Principle: Hemolysis is quantified by measuring the concentration of free hemoglobin in the plasma using spectrophotometry.

Methodology:

- Sample Preparation:
 - A blood sample is centrifuged to separate the plasma from the red blood cells.
- Measurement:
 - The absorbance of the plasma is measured at a wavelength specific for hemoglobin (e.g., 540 nm).
 - The total hemoglobin concentration of the unit and the hematocrit are also determined.
- Calculation:
 - The percentage of hemolysis is calculated using the following formula: $\% \text{ Hemolysis} = (\text{Plasma Hemoglobin} / \text{Total Hemoglobin}) \times (100 - \text{Hematocrit})$ [14]

Visualizing Biochemical Pathways and Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Figure 1: Core Glycolytic Pathway in Red Blood Cells.

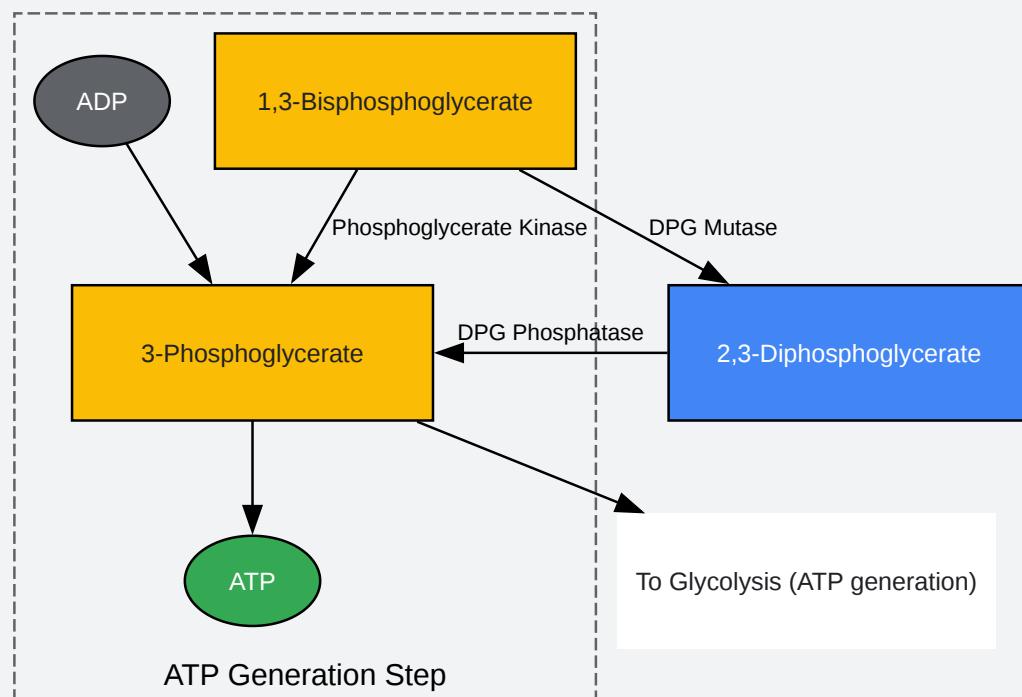


Figure 2: The Rapoport-Luebering Shunt for 2,3-DPG Synthesis

[Click to download full resolution via product page](#)

Caption: Figure 2: The Rapoport-Luebering Shunt for 2,3-DPG Synthesis.

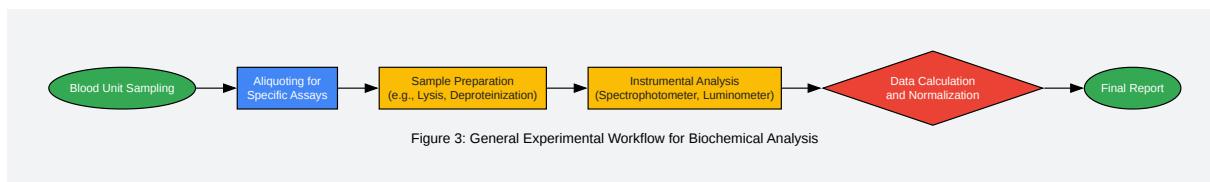


Figure 3: General Experimental Workflow for Biochemical Analysis

[Click to download full resolution via product page](#)

Caption: Figure 3: General Experimental Workflow for Biochemical Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. cephamls.com [cephamls.com]
- 3. Acid-citrate-dextrose - Wikipedia [en.wikipedia.org]
- 4. diyprp.com [diyprp.com]
- 5. Storage of Blood Components and its Significance | [meditropics.com]
- 6. The Importance of Acid-Citrate-Dextrose (ACD) in Preserving Blood Samples [needle.tube]
- 7. drugs.com [drugs.com]
- 8. Red blood cell storage lesion: causes and potential clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blood transfusion in the critically ill: does storage age matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stored blood has compromised oxygen unloading kinetics that can be normalized with rejuvenation and predicted from corpuscular side-scatter | Haematologica [haematologica.org]
- 11. Changes in 2,3-DPG content and oxygen affinity in erythrocytes stored at 4 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Restoration of blood 2,3-diphosphoglycerate levels in multi-transfused patients: effect of organic and inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sequential Hematological and Chemical Changes of Acid-Citrate-Dextrose(ACD) Preserved Blood [jpatholm.org]
- 14. Red blood cells: Hemolysis | Professional Education [profedu.blood.ca]
- 15. Evaluation of the red cell hemolysis in packed red cells during processing and storage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Centrifugation-induced release of ATP from red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Restoration of intracellular ATP production in banked red blood cells improves inducible ATP export and suppresses RBC-endothelial adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of red blood cell adenosine nucleotides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [Biochemical properties of acid citrate dextrose solution in blood preservation.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081477#biochemical-properties-of-acid-citrate-dextrose-solution-in-blood-preservation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com